molecular formula C11H13BrN2O3 B1382241 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 1770517-01-5

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B1382241
CAS No.: 1770517-01-5
M. Wt: 301.14 g/mol
InChI Key: ZDVJDYAQNIZJBJ-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide (CAS 1770517-01-5) is a brominated propanamide derivative with a molecular formula of C 11 H 13 BrN 2 O 3 and a molecular weight of 301.14 g/mol . This compound is characterized by its amide functionality, a class of compounds historically utilized as natural medicine and known for significantly lower synthesis costs and noble characteristics . Compounds within this structural family are frequently investigated as synthetic intermediates in pharmaceutical and agrochemical research due to the reactive bromine atom, which facilitates various nucleophilic substitution reactions . The structure combines a propanamide backbone with a bromine atom at the α-carbon and a bulky 2-methyl-5-nitrophenyl group, which influences its solubility, crystallinity, and biological interactions . Related bromo-propanamide compounds have been identified as initiators for Atom Transfer Radical Polymerization (ATRP) processes, which are a cornerstone of modern polymer science . In such applications, the alkyl halide group is key to initiating reactions in polymerization processes . This product is intended for research and development purposes only. It is not for human or veterinary use, nor for diagnostic applications .

Properties

IUPAC Name

2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJDYAQNIZJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Parameter Details
Starting Material 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Brominating Agents Bromine (Br2), N-bromosuccinimide (NBS)
Solvent Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature Low temperatures (0–5°C) to control exothermic bromination
Reaction Time Several hours, with stirring and gradual addition of brominating agent
Atmosphere Inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions
Workup Quenching with water, separation of organic layer, purification by recrystallization or column chromatography

Procedure Overview: Bromine or NBS is slowly added to a stirred solution of the amide precursor in anhydrous solvent under cooling to 0–5°C. The reaction mixture is maintained at this temperature initially to control the exothermic nature of bromination, then allowed to warm to room temperature and stirred until completion. The reaction is quenched by adding water, and the organic phase is separated. The crude product is purified by recrystallization from hexane/ethyl acetate mixtures or by column chromatography to afford the pure brominated amide.

Industrial Production Methods

Industrial synthesis adopts similar bromination chemistry but often utilizes continuous flow reactors to enhance safety, reproducibility, and scalability. Continuous flow systems allow precise control over reaction parameters such as temperature, reagent concentration, and residence time, which minimizes by-product formation and improves yield. Automated reagent feeding and product removal streamline the process. Alternative brominating agents or catalytic systems may be explored to optimize environmental impact and cost efficiency.

The bromination occurs at the α-position to the amide carbonyl group, facilitated by the electron-withdrawing nitro substituent on the aromatic ring, which stabilizes the intermediate. The reaction proceeds via electrophilic substitution where bromine or NBS generates a bromonium ion intermediate that reacts with the enol or enolate form of the amide. Control of temperature and reagent addition rate is crucial to suppress side reactions such as over-bromination or decomposition.

Purity and structural integrity of the synthesized 2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide are assessed by:

Aspect Details
Starting Material 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Brominating Agents Bromine (Br2), N-bromosuccinimide (NBS)
Solvent Anhydrous dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Temperature 0–5°C initially, then room temperature
Reaction Time Several hours
Atmosphere Inert (argon or nitrogen)
Workup Quenching with water, organic layer separation, recrystallization or chromatography
Industrial Scale Continuous flow reactors, automated reagent feeding, optimized reaction parameters
Purification Methods Recrystallization (hexane/ethyl acetate), column chromatography
Analytical Techniques NMR, MS, IR, HPLC, X-ray crystallography
  • Maintaining low temperature during bromine addition minimizes side reactions and improves selectivity.

  • Use of anhydrous solvents prevents hydrolysis of intermediates.

  • Slow addition of brominating agent under stirring ensures controlled reaction kinetics.

  • Continuous flow methods offer enhanced safety and scalability for industrial production.

  • Purification via recrystallization yields high-purity product suitable for further applications.

  • Structural analysis by X-ray crystallography confirms molecular conformation and intermolecular interactions that may influence reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of 2-amino-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Key Observations:

Hydroxy and methoxy groups (e.g., in ’s compound) improve solubility in polar solvents but reduce thermal stability compared to nitro-substituted analogs . Halogenated substituents (e.g., Cl, F, CF₃) enhance lipophilicity and biological membrane permeability, making such compounds suitable for agrochemical or pharmaceutical applications .

Crystallographic Data: The monoclinic crystal system (P2₁/c) observed in 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide reveals intermolecular hydrogen bonding between the hydroxy group and amide oxygen, stabilizing the lattice . Similar interactions are expected in the nitro-substituted analog but remain uncharacterized.

Biological Activity

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic compound with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol. Its structure features a bromo group, a methyl group, and a nitrophenyl moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by significant functional groups that influence its reactivity:

  • Bromo Group : Enhances electrophilic substitution reactions.
  • Nitro Group : Known for its role in generating reactive oxygen species (ROS), which can interfere with cellular processes.
  • Amide Bond : Facilitates hydrogen bonding, affecting solubility and stability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the nitro group enhances biological activity through mechanisms such as ROS generation and disruption of bacterial cellular functions.

Compound NameMolecular FormulaActivity TypeKey Findings
This compoundC₁₁H₁₃BrN₂O₃AntibacterialEffective against Gram-positive bacteria; specific inhibition observed.
N-(4-nitrophenyl)propanamideC₁₀H₁₀N₂O₃AntibacterialStrong activity against E. coli and S. aureus.
4-Bromo-N-(4-nitrophenyl)propanamideC₉H₈BrN₂O₃AntifungalExhibits antifungal properties against Candida species.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

The mechanism of action for this compound involves several pathways:

  • Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death through mitochondrial pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of this compound against various bacterial strains.
    • Results showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM.
  • Inflammation Model :
    • In a murine model of inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating anti-inflammatory effects.
  • Cancer Cell Line Study :
    • In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis in over 60% of cells at concentrations above 20 µM after 48 hours.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling brominated acyl halides with substituted anilines. For example, bromoacetyl bromide can react with 2-methyl-5-nitroaniline in the presence of a base (e.g., triethylamine) to form the amide bond. Optimization variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Room temperature to 60°C balances reactivity and side-product formation.
  • Catalysts : Bases like K2_2CO3_3 or KI may improve yields in nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization ensures purity.

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound, and what structural insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals molecular conformation, bond angles, and packing motifs. For example:

  • Crystal system : Monoclinic (C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° .
  • Key insights : Intramolecular hydrogen bonding between the amide N–H and nitro O atoms stabilizes the planar structure. Halogen bonding (C–Br···O) may influence supramolecular assembly .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in a dry, ventilated, and airtight container away from heat/ignition sources to prevent decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What mechanistic role does the bromine substituent play in the reactivity of this compound during nucleophilic substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group in SN2 reactions due to its high electronegativity and polarizability. For example:

  • Displacement reactions : Bromine can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions to form derivatives.
  • Kinetic studies : Monitor reaction progress via 1^1H NMR or HPLC to assess substitution rates and competing pathways (e.g., elimination) .

Q. How can researchers resolve discrepancies in reported synthesis yields for similar brominated propanamide derivatives?

Methodological Answer: Contradictions in yields (e.g., 54% vs. 82% for analogous compounds) arise from variables such as:

  • Reagent purity : Impurities in starting materials (e.g., 2-methyl-5-nitroaniline) reduce efficiency.
  • Reaction time : Extended durations may promote side reactions (e.g., hydrolysis of the amide bond).
  • Workup procedures : Inefficient extraction or crystallization leads to product loss. Systematic DOE (Design of Experiments) can isolate critical factors .

Q. What advanced spectroscopic techniques are essential for confirming the electronic environment of functional groups in this compound?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlates 1^1H and 13^13C signals to confirm amide connectivity and nitro group positioning .
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of nitrogen (amide vs. nitro) and bromine (C–Br bonding) .
  • IR spectroscopy : Detects vibrational modes of C=O (amide I band ~1650 cm1^{-1}) and NO2_2 (asymmetric stretch ~1520 cm1^{-1}) .

Q. In the context of drug design, how might the nitro and methyl substituents influence the compound's potential as a pharmacophore?

Methodological Answer:

  • Nitro group : Enhances electron-withdrawing effects, potentially improving binding to target enzymes (e.g., nitroreductases).
  • Methyl groups : Increase lipophilicity, affecting bioavailability and blood-brain barrier penetration.
  • Structure-activity relationship (SAR) : Modify substituents systematically and assay cytotoxicity or target inhibition to optimize activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 2
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2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

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